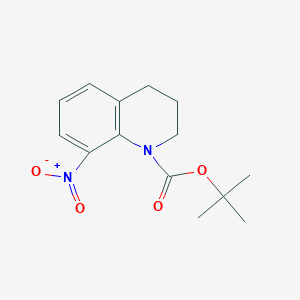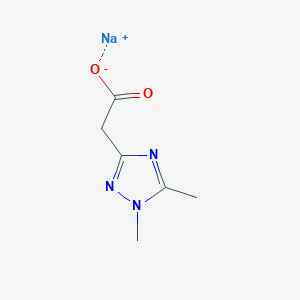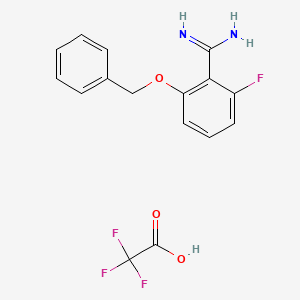
tert-butyl N-(5-bromoquinoxalin-6-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(5-bromoquinoxalin-6-yl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a quinoxaline ring substituted with a bromine atom at the 5-position
Vorbereitungsmethoden
The synthesis of tert-butyl N-(5-bromoquinoxalin-6-yl)carbamate typically involves the reaction of tert-butyl carbamate with 5-bromoquinoxaline. The reaction is usually carried out under mild conditions using a suitable base and solvent. One common method involves the use of palladium-catalyzed cross-coupling reactions, where tert-butyl carbamate is reacted with 5-bromoquinoxaline in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Analyse Chemischer Reaktionen
tert-Butyl N-(5-bromoquinoxalin-6-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the quinoxaline ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for hydrolysis, and oxidizing or reducing agents for redox reactions .
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-(5-bromoquinoxalin-6-yl)carbamate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, particularly in the preparation of N-Boc-protected anilines and tetrasubstituted pyrroles.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including its use as a building block in the synthesis of bioactive molecules.
Material Science: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of tert-butyl N-(5-bromoquinoxalin-6-yl)carbamate involves its interaction with specific molecular targets The carbamate group can act as a protecting group for amines, allowing for selective reactions at other functional groupsThe tert-butyl group provides steric hindrance, influencing the reactivity and stability of the compound .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl N-(5-bromoquinoxalin-6-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl N-(5-bromothiophen-3-yl)carbamate: This compound has a thiophene ring instead of a quinoxaline ring, which affects its reactivity and applications.
tert-Butyl carbamate: Lacks the bromine and quinoxaline moieties, making it less versatile in certain synthetic applications.
The uniqueness of this compound lies in its combination of a carbamate group with a brominated quinoxaline ring, providing a versatile scaffold for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C13H14BrN3O2 |
|---|---|
Molekulargewicht |
324.17 g/mol |
IUPAC-Name |
tert-butyl N-(5-bromoquinoxalin-6-yl)carbamate |
InChI |
InChI=1S/C13H14BrN3O2/c1-13(2,3)19-12(18)17-8-4-5-9-11(10(8)14)16-7-6-15-9/h4-7H,1-3H3,(H,17,18) |
InChI-Schlüssel |
ZKHPQJLGZHKHRW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C(C2=NC=CN=C2C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


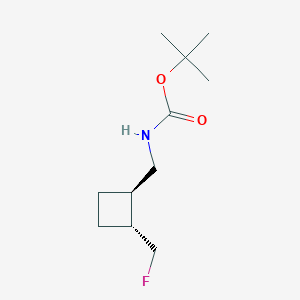
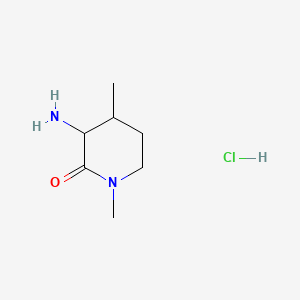


![[(S)-1-(2-Hydroxyethyl)-3-methylbutyl]carbamic acid benzyl ester](/img/structure/B13500979.png)
amine](/img/structure/B13500983.png)
![N-{2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-chloroacetamide hydrochloride](/img/structure/B13500991.png)


